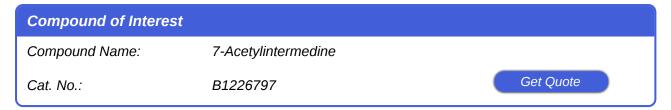


Application Note: Structural Elucidation of 7- Acetylintermedine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural elucidation of **7- Acetylintermedine**, a pyrrolizidine alkaloid, using Nuclear Magnetic Resonance (NMR) spectroscopy. We outline the experimental procedures for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis. Representative data is presented in tabular format to guide researchers in assigning the chemical structure. Furthermore, this document includes diagrams generated using Graphviz to visualize the experimental workflow and the key structural correlations of **7-Acetylintermedine**.

Introduction

7-Acetylintermedine is a pyrrolizidine alkaloid (PA) with the molecular formula C₁₇H₂₇NO₆ and a molecular weight of 341.40 g/mol .[1][2][3][4] PAs are a class of naturally occurring compounds found in various plant species, and some are known for their potential toxicity.[5][6] Accurate structural determination is crucial for understanding their biological activity and potential risks. NMR spectroscopy is a powerful and non-destructive technique for the unambiguous structural elucidation of natural products.[7][8][9] This note details the application of a suite of NMR experiments to confirm the molecular structure of **7-Acetylintermedine**.

Experimental Protocols



Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of purified **7-Acetylintermedine**.
- Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference for chemical shifts (0 ppm) for ¹H and ¹³C NMR.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[10] The following experiments are essential for complete structural elucidation:

- ¹H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons.
- ¹³C NMR (Carbon-13): Shows the number of non-equivalent carbons in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.
- 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecular structure.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for connecting different structural fragments of the molecule.



2D NOESY (Nuclear Overhauser Effect Spectroscopy) (Optional): Can be used to determine
the stereochemistry of the molecule by identifying protons that are close to each other in
space.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for **7- Acetylintermedine**, based on its known structure and typical values for pyrrolizidine alkaloids.
[5][11]

Table 1: Hypothetical ¹H NMR Data for **7-Acetylintermedine** (500 MHz, CDCl₃)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~ 3.5 - 3.7	m	-	2H
H-3	~ 2.0 - 2.2	m	-	2H
H-5	~ 5.8	br s	-	1H
H-6	~ 2.5 - 2.7	m	-	2H
H-7	~ 5.2	m	-	1H
H-8	~ 4.0	m	-	1H
H-9	~ 4.8	d	~ 12.0	1H
H-9'	~ 4.6	d	~ 12.0	1H
H-2'	~ 4.1	q	6.5	1H
H-3'	~ 1.9	m	6.8	1H
H-4'	~ 0.9	d	6.8	3H
H-5'	~ 1.2	d	6.5	3H
OAc-CH ₃	2.05	S	-	3H

Table 2: Hypothetical ¹³C NMR Data for **7-Acetylintermedine** (125 MHz, CDCl₃)

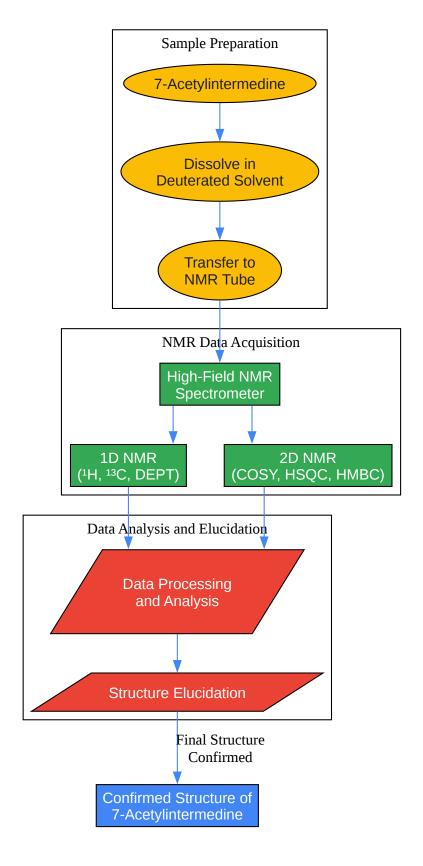


Carbon	Chemical Shift (δ, ppm)	DEPT
C-1	~ 135.0	С
C-2	~ 60.0	CH ₂
C-3	~ 30.0	CH ₂
C-5	~ 125.0	СН
C-6	~ 35.0	CH ₂
C-7	~ 75.0	СН
C-8	~ 78.0	СН
C-9	~ 62.0	CH ₂
C-1'	~ 175.0	С
C-2'	~ 72.0	СН
C-3'	~ 33.0	СН
C-4'	~ 17.0	СНз
C-5'	~ 18.0	СН₃
OAc-C=O	~ 170.0	С
OAc-CH₃	~ 21.0	СНз

Visualization of Workflow and Structure

The following diagrams illustrate the logical workflow for the structural elucidation and the key correlations expected for **7-Acetylintermedine**.

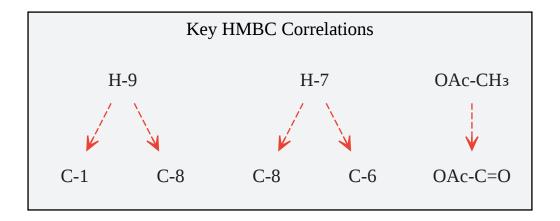




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Caption: Experimental workflow for NMR-based structural elucidation.





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Caption: Structure of **7-Acetylintermedine** with key NMR correlations.

Conclusion

NMR spectroscopy provides an indispensable set of tools for the complete structural characterization of natural products like **7-Acetylintermedine**. By employing a combination of 1D and 2D NMR experiments, researchers can confidently determine the chemical structure, which is a fundamental step in any further investigation into the compound's biological and toxicological properties. The protocols and representative data presented here serve as a valuable guide for scientists and professionals engaged in natural product research and drug development.

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